
2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide is an organic compound with a complex structure, featuring bromine atoms and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method involves the bromination of propanoic acid derivatives, followed by reaction with ethylamine and isopropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by amide formation in reactors designed for high yield and purity. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different amide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different products depending on the conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce different amide compounds.
Scientific Research Applications
2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atoms and amide group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-N-methyl-N-(propan-2-yl)propanamide
- 2,3-Dibromo-N-ethyl-N-(methyl)propanamide
- 2,3-Dibromo-N-ethyl-N-(propan-2-yl)butanamide
Uniqueness
2,3-Dibromo-N-ethyl-N-(propan-2-yl)propanamide is unique due to its specific combination of bromine atoms and the amide group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62479-87-2 |
|---|---|
Molecular Formula |
C8H15Br2NO |
Molecular Weight |
301.02 g/mol |
IUPAC Name |
2,3-dibromo-N-ethyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C8H15Br2NO/c1-4-11(6(2)3)8(12)7(10)5-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
VEIHINMCIXQARU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C)C(=O)C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


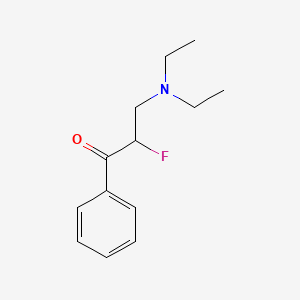



![2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]-](/img/structure/B14518128.png)
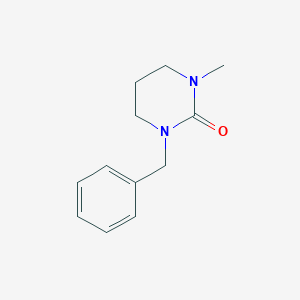
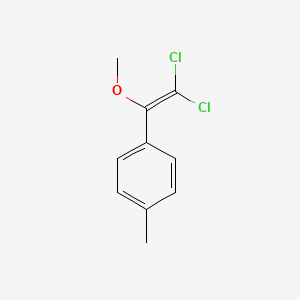

![N-{4-[(4-Aminophenyl)methyl]phenyl}octadecanamide](/img/structure/B14518161.png)
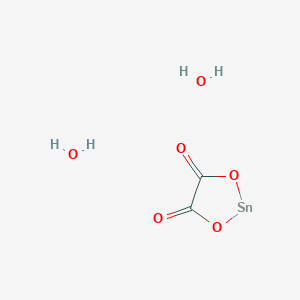
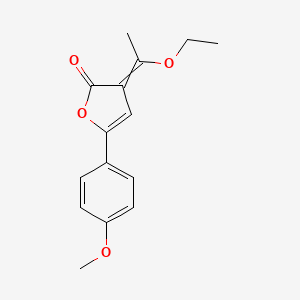

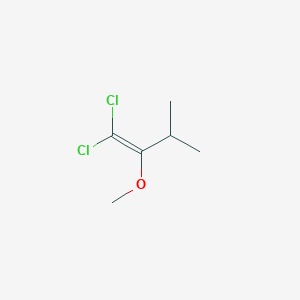
![4-Nitrophenyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14518184.png)
